Dibenzo[a,e]fluoranthene

Genetic Toxicology Human Cell Mutagenicity CYP1A1 Metabolism

Dibenzo[a,e]fluoranthene (CAS 5385-75-1) is a planar, non-alternant C24H14 PAH certified reference material essential for accurate environmental and toxicological analysis. Unlike non-planar isomers (e.g., dibenzo[a,l]fluoranthene, which deviates by 35.2°), its planar structure ensures consistent chromatographic retention, enabling unambiguous GC/HPLC peak identification in complex mixtures. IARC Group 3. Indispensable for PAH method validation, mutagenicity positive controls, and metabolic activation studies. Do not substitute with incorrect C24H14 isomers—secure analytically valid results.

Molecular Formula C24H14
Molecular Weight 302.4 g/mol
CAS No. 5385-75-1
Cat. No. B1203091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[a,e]fluoranthene
CAS5385-75-1
Synonymsdibenzo(a,e)fluoranthene
Molecular FormulaC24H14
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C4=CC=CC=C4C5=C3C2=CC6=CC=CC=C65
InChIInChI=1S/C24H14/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1-14H
InChIKeyJHOWUOKQHJHGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.12X10-4 mg/L at 25 °C (est)
Soluble in 1,4-dioxane

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo[a,e]fluoranthene (CAS 5385-75-1) Certified Reference Material for Environmental PAH Analysis


Dibenzo[a,e]fluoranthene (CAS 5385-75-1), also known as dibenz[a,e]aceanthrylene, is a non-alternant polycyclic aromatic hydrocarbon (PAH) with molecular formula C24H14 and molecular weight 302.37 g/mol. It is a crystalline solid with a melting point of 232°C [1]. This compound is a member of the C24H14 PAH isomer family, which includes numerous dibenzofluoranthene and dibenzopyrene isomers that are often co-eluting in chromatographic analyses. Dibenzo[a,e]fluoranthene is classified by the International Agency for Research on Cancer (IARC) as Group 3 (not classifiable as to its carcinogenicity to humans) based on limited evidence in experimental animals [2], and is used primarily as a certified reference material (CRM) for analytical method development and validation in environmental monitoring, food safety, and toxicological research .

Why a Generic Dibenzo[a,e]fluoranthene Standard Cannot Be Substituted for Other C24H14 PAH Isomers in Quantitative Analysis


Substituting dibenzo[a,e]fluoranthene with another C24H14 PAH isomer, even one with similar molecular weight, is analytically invalid due to profound differences in chromatographic retention behavior, spectroscopic properties, and biological activity. The family of C24H14 PAHs includes dozens of structurally distinct isomers, including dibenzo[a,e]fluoranthene, dibenzo[a,l]fluoranthene, dibenzo[a,i]pyrene, and naphtho[2,3-a]pyrene. These isomers exhibit substantial variations in their electronic structures and planarity [1], leading to different retention times in both gas and liquid chromatography. For instance, dibenzo[a,l]fluoranthene deviates from planarity by 35.2° due to steric interactions, while dibenzo[a,e]fluoranthene is planar [2]. Consequently, the use of an incorrect isomer as a surrogate standard would result in misidentification of chromatographic peaks and inaccurate quantification, as demonstrated by Wise et al. (1988) who required a combination of reversed-phase LC, GC, GC/MS, and low-temperature fluorescence spectroscopy to resolve and identify thirteen C24H14 isomers in a coal tar extract [3]. Furthermore, the mutagenic potency of these isomers differs by orders of magnitude, as shown in the head-to-head comparison in Section 3, making substitution scientifically indefensible for toxicological studies.

Quantitative Evidence Differentiating Dibenzo[a,e]fluoranthene from Closest C24H14 PAH Analogs


Mutagenic Potency in Human B-Lymphoblastoid Cells: Dibenzo[a,e]fluoranthene vs. Other C24H14 PAHs

In a head-to-head comparison of 11 C24H14 PAHs in a human B-lymphoblastoid cell line (h1A1v2) engineered to express CYP1A1, dibenzo[a,e]fluoranthene exhibited a minimum mutagenic concentration (MMC) in the 1-5 ng/mL range, placing it among the most potent mutagens tested [1]. In contrast, the structurally related isomer dibenzo[j,l]fluoranthene was not mutagenic at doses up to 3000 ng/mL, and dibenzo[e,l]pyrene had an MMC of 280 ng/mL [1].

Genetic Toxicology Human Cell Mutagenicity CYP1A1 Metabolism

Metabolic Activation Pathway: Vicinal Non-Bay-Region Dihydrodiol Epoxide vs. Classical Bay-Region Mechanism

Unlike classical bay-region PAHs such as benzo[a]pyrene, dibenzo[a,e]fluoranthene undergoes metabolic activation primarily through a vicinal, non-bay-region 12,13-dihydrodiol epoxide pathway [1]. In Salmonella typhimurium TA100 assays with rat and mouse liver post-mitochondrial supernatants, the 12,13-dihydrodiol metabolite of dibenzo[a,e]fluoranthene was 6-10 times more mutagenic than the parent compound .

Xenobiotic Metabolism DNA Adduct Formation Carcinogenesis

In Vivo Carcinogenicity Profile: Tumor Initiation vs. Complete Carcinogenesis in Mouse Skin

Dibenzo[a,e]fluoranthene was active as a tumor initiator in the mouse-skin initiation-promotion assay and produced skin tumors upon complete carcinogenesis application, while also inducing sarcomas at subcutaneous injection sites [1]. This contrasts with the limited tumorigenicity data for isomers like dibenzo[a,l]fluoranthene and dibenzo[a,k]fluoranthene, which have not been extensively characterized in these classic in vivo models.

Chemical Carcinogenesis Two-Stage Carcinogenesis Model In Vivo Toxicology

Physical-Chemical Property: Planarity and Electronic Structure Differentiation

Computational studies at the CAM-B3LYP/cc-pVDZ level reveal that dibenzo[a,e]fluoranthene is a planar molecule, whereas the isomer dibenzo[a,l]fluoranthene exhibits a substantial deviation from planarity of 35.2° due to steric interactions between its aromatic rings [1]. This structural difference results in distinct fluorescence spectra, with the S1,0→S0,0 transition of dibenzo[a,l]fluoranthene being red-shifted by 51 nm compared to theoretical planar predictions, while dibenzo[a,j]fluoranthene and dibenzo[a,k]fluoranthene show blue shifts of approximately 24.5 nm [1].

Computational Chemistry Spectroscopy Molecular Planarity

High-Impact Research and Industrial Applications for Dibenzo[a,e]fluoranthene


Certified Reference Material for Environmental PAH Monitoring Method Validation

As a certified reference material (BCR®), dibenzo[a,e]fluoranthene is essential for calibrating and validating analytical methods for the detection and quantification of C24H14 PAHs in environmental matrices such as air particulate matter, sediments, and water . Its planar structure and defined chromatographic properties enable accurate identification and quantification in complex mixtures, as demonstrated by Wise et al. (1988) who utilized reversed-phase LC and GC/MS to resolve 13 C24H14 isomers in coal tar extracts [1]. This application directly stems from the evidence in Section 3 regarding chromatographic separation and structural differentiation.

Positive Control in Human Cell-Based Genetic Toxicology and Carcinogenicity Screening

Dibenzo[a,e]fluoranthene serves as a high-potency positive control in human cell mutagenicity assays, as evidenced by its MMC of 1-5 ng/mL in h1A1v2 cells expressing CYP1A1 [2]. Its established in vivo carcinogenicity profile, including activity as a tumor initiator in mouse skin initiation-promotion assays and complete carcinogen in skin application studies [3], makes it a reliable reference compound for assessing the genotoxic and carcinogenic potential of novel chemicals and environmental mixtures. This scenario is justified by the direct head-to-head mutagenicity comparison and in vivo carcinogenicity data presented in Section 3.

Probe Compound for Investigating Non-Bay-Region PAH Metabolic Activation

The unique vicinal non-bay-region 12,13-dihydrodiol epoxide activation pathway of dibenzo[a,e]fluoranthene makes it an indispensable tool for studying structure-activity relationships in PAH metabolism and DNA adduct formation. Researchers investigating the mechanisms of chemical carcinogenesis can use this compound to contrast with classical bay-region PAHs like benzo[a]pyrene, thereby elucidating the role of metabolic activation pathways in determining carcinogenic potency. This application is directly supported by the metabolic activation evidence provided in Section 3.

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